1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine
Description
Contextualizing Piperidine (B6355638) Derivatives as Core Structures in Synthetic Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, represents one of the most significant structural units in the field of medicinal and synthetic chemistry. Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals. The unique conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows its substituents to be precisely oriented in three-dimensional space, which is a critical factor for specific interactions with biological targets.
In synthetic chemistry, piperidine derivatives are invaluable building blocks. chemimpex.com Their synthesis has been a subject of extensive research, leading to a multitude of methods for their preparation, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. targetmol.com The nitrogen atom within the ring provides a convenient handle for chemical modification, influencing the compound's basicity, polarity, and ability to form hydrogen bonds. This versatility makes the piperidine scaffold a cornerstone in the construction of complex molecular architectures aimed at addressing a wide range of therapeutic areas.
Significance of Multifunctionalized Piperidine Architectures
Modern drug discovery increasingly relies on the development of complex, multifunctional molecules that can exhibit high potency and selectivity. Multifunctionalized piperidine architectures, which feature several reactive sites and substituent groups, are central to this endeavor. The strategic placement of functional groups on the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic and pharmacodynamic profile.
A common strategy in the design of such scaffolds is the use of protecting groups, like the tert-butoxycarbonyl (Boc) group. chemimpex.com The Boc group modulates the reactivity of the piperidine nitrogen, enabling chemists to perform selective reactions on other parts of the molecule. chemimpex.com The presence of multiple, distinct functional groups—for instance, an amine, an aromatic ring, and a protected nitrogen—on a single piperidine core provides a platform for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening. This approach accelerates the discovery of new therapeutic agents by allowing for the systematic exploration of the chemical space around a privileged scaffold.
Structural Elucidation and Academic Relevance of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine
Within the class of advanced piperidine scaffolds, This compound is a compound of significant interest due to its unique structural features. Its architecture is defined by a piperidine ring with a Boc-protected nitrogen atom. Critically, the carbon at the 4-position is a quaternary center, being geminally disubstituted with both a 4-methylphenyl (tolyl) group and an aminomethyl group.
This gem-disubstitution pattern imparts a high degree of conformational rigidity, locking the substituents in a specific spatial orientation. nih.govresearchgate.net This is a highly desirable feature in rational drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The key structural components each serve a distinct purpose:
N-Boc Group : Protects the piperidine nitrogen, allowing for selective chemistry to be performed on the primary amine of the aminomethyl group. It can be removed under acidic conditions to expose the piperidine nitrogen for further functionalization.
4-(4-methylphenyl) Group : An aromatic, lipophilic moiety that can engage in hydrophobic or π-stacking interactions with a target protein. The methyl group provides an additional point for potential interaction or metabolic consideration.
4-(aminomethyl) Group : A primary amine that serves as a key reactive handle for introducing a wide variety of substituents through reactions such as acylation, alkylation, or reductive amination. chemimpex.com It also provides a basic center that can be protonated, influencing the compound's solubility and allowing for ionic interactions.
The academic relevance of this compound lies in its role as a sophisticated building block for the synthesis of novel chemical entities. The orthogonal reactivity of its functional groups—the primary amine versus the Boc-protected secondary amine—allows for a stepwise and controlled elaboration of the molecular structure. Researchers can utilize this scaffold to construct complex molecules with precisely defined three-dimensional shapes for investigation as potential therapeutic agents, particularly in areas where piperidine-based structures have already shown promise, such as in the development of analgesics or agents targeting the central nervous system. nih.gov
Chemical Compound Data
Interactive Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1020665-68-9 |
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.43 g/mol |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-(4-methylphenyl)piperidine-1-carboxylate |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Piperidine |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-13,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDSELIPGPLGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 1 Boc 4 4 Methylphenyl 4 Aminomethyl Piperidine
Retrosynthetic Strategies and Key Disconnections
The synthesis of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine requires careful planning to efficiently assemble the sterically hindered 4,4-disubstituted piperidine (B6355638) core. Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors, highlights the main synthetic challenges. nih.gov For the target molecule, the primary challenge is the creation of the all-carbon quaternary center.
Two primary disconnection strategies are considered:
Disconnection of the C4-Aminomethyl Bond: This is a highly logical approach where the aminomethyl group is viewed as a functionalized form of a more stable precursor. The most common precursor for a primary amine is a nitrile (cyano) group. This disconnection leads to the key intermediate, tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate . This simplifies the synthesis to the formation of the C4-aryl and C4-cyano bonds, followed by a terminal reduction step.
Disconnection of the C4-Aryl Bond: This strategy involves breaking the bond between the piperidine ring and the 4-methylphenyl (p-tolyl) group. This would lead to a 4-(aminomethyl)piperidine (B1205859) derivative and a p-tolyl organometallic reagent. While feasible, constructing the quaternary center by adding an aryl group to a pre-functionalized and sterically hindered carbon can be less efficient.
Disconnection of the Piperidine Ring: A more fundamental approach involves breaking the N1-C2 and C5-C6 bonds of the piperidine ring. This leads back to acyclic precursors, which would be cyclized to form the heterocyclic core. This strategy is primarily relevant to the initial formation of the piperidine scaffold itself, such as a substituted 4-piperidone (B1582916).
Based on efficiency and the availability of established chemical transformations, the strategy involving the tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate intermediate is the most synthetically viable.
Precursor Design and Selection for Regioselective Synthesis
Following the most promising retrosynthetic pathway, the synthesis hinges on the preparation of the key cyano-intermediate. The design of this multi-step synthesis begins with the selection of readily available and versatile starting materials. A highly effective approach starts from 1-Boc-4-piperidone . This precursor is ideal as it provides the complete piperidine skeleton with the nitrogen already protected by a tert-butoxycarbonyl (Boc) group, and the ketone at the C4 position serves as a reactive handle for introducing the two necessary substituents.
The synthesis plan is as follows:
Arylation: Nucleophilic addition of a p-tolyl organometallic reagent to the ketone of 1-Boc-4-piperidone to form a tertiary alcohol.
Cyanation: Conversion of the tertiary hydroxyl group into a cyano group.
Reduction: Reduction of the cyano group to the target aminomethyl group.
The key precursors selected for this route are:
1-Boc-4-piperidone: The piperidine core and starting point.
p-Tolylmagnesium bromide: A commercially available Grignard reagent used to introduce the 4-methylphenyl group. sigmaaldrich.com
Cyanide source: A reagent like trimethylsilyl (B98337) cyanide (TMSCN) for the conversion of the tertiary alcohol to the nitrile.
Reducing agent: A hydride source such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation for the final reduction step.
This precursor selection allows for a regioselective synthesis where both the aryl and the cyano groups are introduced specifically at the C4 position.
Multi-Step Synthetic Routes and Reaction Sequence Optimization
The assembly of this compound from the selected precursors involves a sequence of optimized reactions.
Strategies for Piperidine Ring Formation
The precursor, 1-Boc-4-piperidone, can be synthesized through various established methods for forming piperidine rings. While it is often commercially available, understanding its synthesis provides context. Common strategies include:
Dieckmann Condensation: This involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. For 4-piperidones, this typically starts with the double Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation.
Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a direct method to obtain the saturated piperidine ring. For instance, a suitably substituted 4-hydroxypyridine (B47283) could be hydrogenated and then oxidized to the corresponding 4-piperidone.
Once the 4-piperidone core is obtained, the nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534). google.com
Introduction and Functionalization of the Aminomethyl Moiety
The introduction of the aminomethyl moiety is strategically performed at the end of the synthetic sequence via the reduction of a nitrile. This two-step process begins with the formation of the key intermediate, tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate .
Step 1: Synthesis of the Tertiary Alcohol Intermediate The first step in building the quaternary center is the Grignard reaction. 1-Boc-4-piperidone is treated with p-tolylmagnesium bromide in an anhydrous ether solvent like THF. sigmaaldrich.com The nucleophilic tolyl group attacks the electrophilic carbonyl carbon of the piperidone, and subsequent aqueous workup yields tert-butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate .
Step 2: Synthesis of the Cyano Intermediate The tertiary alcohol is then converted to the nitrile. This can be a challenging step due to the sterically hindered nature of the alcohol and the potential for elimination side reactions. A common method involves reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or indium(III) chloride. This reaction proceeds via an Sₙ1-like mechanism, where the Lewis acid activates the hydroxyl group for departure, and the cyanide anion attacks the resulting tertiary carbocation.
Step 3: Reduction of the Nitrile to the Aminomethyl Group The final step is the reduction of the cyano group in tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate . This transformation is reliably achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄): Stirring the nitrile intermediate with an excess of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) followed by careful quenching yields the primary amine.
Catalytic Hydrogenation: Another effective method is hydrogenation using a catalyst such as Raney Nickel or Platinum oxide under a hydrogen atmosphere. This method is often considered "greener" but may require higher pressures and temperatures.
The table below summarizes a plausible reaction sequence.
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 1-Boc-4-piperidone | 1. p-Tolylmagnesium bromide, THF, 0 °C to rt 2. Aqueous NH₄Cl workup | tert-butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
| 2 | tert-butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate | TMSCN, InCl₃ (cat.), CH₂Cl₂ | tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate |
| 3 | tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate | 1. LiAlH₄, THF 2. Aqueous workup | This compound |
Stereoselective Approaches for Chiral Center Induction and Control
The target molecule, this compound, is achiral. The C4 carbon is a quaternary center but not a stereocenter because two of the piperidine ring pathways leading from it are identical (-CH₂-CH₂-NBoc-). However, if a substituent were present on the piperidine ring (e.g., at the 2- or 3-position), the C4 carbon would become a chiral center, and stereoselective synthesis would be critical.
In such a hypothetical scenario, several strategies could be employed to control the stereochemistry:
Chiral Auxiliaries: A chiral auxiliary could be attached to the piperidine nitrogen instead of the achiral Boc group. This auxiliary would direct the incoming Grignard reagent to attack one face of the ketone preferentially, establishing the desired stereochemistry at C4. The auxiliary would be removed and replaced with a Boc group later in the synthesis.
Chiral Catalysts: The Grignard addition or the cyanation step could be performed in the presence of a chiral catalyst. For example, a chiral Lewis acid could coordinate to the piperidone and the incoming nucleophile, facilitating a stereoselective addition.
Substrate Control: If a chiral center already exists elsewhere in the molecule (e.g., a substituted piperidine ring), it can influence the stereochemical outcome of the reactions at the C4 position through diastereoselective control.
Boc Protection and Deprotection Chemistry in Synthesis
The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of this synthetic strategy. It serves as a protecting group for the piperidine nitrogen, preventing it from undergoing undesired side reactions.
Boc Protection: The secondary amine of a piperidine precursor is nucleophilic and slightly acidic. It would react with the highly basic and nucleophilic Grignard reagent used in the first step. To prevent this, the nitrogen is protected. The Boc group is ideal because it is introduced under mild basic conditions (typically using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or NaOH) and is robust enough to withstand the basic, nucleophilic, and reducing conditions used in the subsequent steps. google.com
Boc Deprotection: While not required to synthesize the final target molecule, the Boc group is designed for easy removal if further modification of the piperidine nitrogen is needed. It is labile under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group to liberate the free secondary amine.
The strategic use of the Boc group ensures that the reaction sequence proceeds cleanly, focusing the chemical transformations on the desired C4 position of the piperidine ring.
Catalytic Methodologies in Piperidine Synthesis
The synthesis of the this compound core relies heavily on catalytic methods, which offer efficiency, selectivity, and access to structural complexity. Key catalytic strategies applicable to this target molecule include catalytic hydrogenation for forming the piperidine ring and various cross-coupling and asymmetric methods for installing the C4 substituents.
Catalytic Hydrogenation: The most direct route to the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor. This method is atom-economical, often utilizing molecular hydrogen as the reductant. liverpool.ac.ukjocpr.com Various transition metal catalysts are effective for this transformation, each offering distinct advantages in terms of activity, selectivity, and functional group tolerance. nih.gov
Rhodium Catalysts: Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium oxides (Rh₂O₃), are highly active for the hydrogenation of pyridine derivatives under mild conditions. liverpool.ac.ukrsc.orgacs.org For a precursor to this compound, a highly substituted pyridine would be required. Rhodium catalysts have demonstrated efficacy in reducing functionalized and multi-substituted pyridines, which is crucial for complex targets. liverpool.ac.ukrsc.org
Ruthenium Catalysts: Ruthenium complexes are also widely employed for pyridine hydrogenation and can offer excellent diastereoselectivity in the synthesis of substituted piperidines. nih.gov For instance, Ru-catalyzed ring-closing metathesis (RCM) of dialkenyl amines provides an alternative pathway to tetrahydropyridine (B1245486) intermediates, which can then be reduced to the corresponding piperidines. semanticscholar.org Cationic ruthenium complexes have been used for the coupling of allylic alcohols and propargylic amides to generate six-membered cyclic enamides, which are precursors to piperidines. nih.gov
Palladium and Iridium Catalysts: Palladium on carbon (Pd/C) is a common hydrogenation catalyst, often used for reducing pyridine rings, though sometimes requiring harsher conditions than rhodium or ruthenium. nih.govorganic-chemistry.org Iridium catalysts, particularly in the form of complexes with specific ligands, are effective for the asymmetric hydrogenation of pyridinium (B92312) salts, enabling the synthesis of chiral piperidines. nih.gov
The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical to achieve high yield and selectivity, and to ensure compatibility with the Boc-protecting group and the precursors to the aminomethyl and 4-methylphenyl groups.
Asymmetric Synthesis: Creating the chiral quaternary center at the C4 position with high enantioselectivity is a primary challenge. Catalytic asymmetric synthesis provides powerful tools to address this.
Asymmetric Annulation Reactions: Chiral phosphine (B1218219) catalysts can mediate the [4+2] annulation of imines with allenes to furnish highly functionalized piperidine derivatives with excellent enantioselectivity. acs.org This strategy could potentially be adapted to construct the piperidine ring with the desired C4-disubstitution pattern.
Rhodium-Catalyzed Cycloadditions: Rhodium(I) catalyzed asymmetric [2+2+2] cycloadditions of alkenyl isocyanates and alkynes can be employed to create polysubstituted piperidine scaffolds. nih.gov This method allows for the assembly of multiple components in a single, stereocontrolled step.
Enzymatic Resolutions: Chemoenzymatic methods can be used to resolve racemic mixtures of piperidine intermediates. For example, enzyme-catalyzed dynamic kinetic resolution (DKR) can transform a mixture of diastereomers into a single, highly enantioenriched stereoisomer. nih.govnih.gov
Catalytic C-C and C-N Bond Formation: The introduction of the 4-methylphenyl group at the C4 position can be achieved via catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, are standard methods for forming aryl-carbon bonds. deepdyve.comslideshare.net A strategy could involve the coupling of a suitable organometallic reagent (e.g., a 4-piperidylzinc iodide) with a 4-methylphenyl halide. deepdyve.com
| Catalyst Type | Catalyst Example | Application in Piperidine Synthesis | Key Advantages |
|---|---|---|---|
| Rhodium | Rh₂O₃, [Rh(COD)Binapine]BF₄ | Hydrogenation of functionalized pyridines, Asymmetric hydrogenation of ketones | High activity under mild conditions, Excellent enantioselectivity liverpool.ac.uknih.gov |
| Ruthenium | Grubbs' Catalysts, [Cp*Ru(NCCH₃)₃]PF₆ | Ring-closing metathesis (RCM), Coupling/condensation reactions | Formation of cyclic precursors, High diastereoselectivity nih.govsemanticscholar.orgnih.gov |
| Palladium | Pd/C, Pd₂(dba)₃ | Hydrogenation, C-N and C-C cross-coupling (e.g., Buchwald-Hartwig, Suzuki) | Versatility in bond formation, Widely available organic-chemistry.orgacs.org |
| Iridium | [Ir(COD)Cl]₂ with chiral ligands | Asymmetric hydrogenation of pyridinium salts | Access to chiral piperidines nih.gov |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable pharmaceutical manufacturing processes. unibo.itprimescholars.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Atom Economy: The concept of atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product. jocpr.comprimescholars.com Catalytic hydrogenation, which adds hydrogen across a double bond, is an excellent example of an atom-economical reaction, producing only the desired piperidine with no byproducts. jocpr.com Similarly, cycloaddition and rearrangement reactions often exhibit high atom economy. nih.gov Synthetic routes should be designed to favor addition and rearrangement reactions over substitutions and eliminations, which generate stoichiometric byproducts.
Use of Catalysis: As detailed in the previous section, employing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated because they are used in small quantities and can often be recycled and reused. jocpr.com The use of transition metal catalysts (Rh, Ru, Pd) is preferable to stoichiometric reducing agents like lithium aluminum hydride.
Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), or supercritical fluids. ajgreenchem.commdpi.com Research has shown that some piperidine syntheses can be performed effectively in water or ethanol. nih.govajgreenchem.com Water-mediated intramolecular cyclizations have been developed for piperidinol synthesis, showcasing the potential of aqueous media. nih.gov Ethanol is considered a green solvent as it can be derived from renewable resources. ajgreenchem.com
Waste Reduction and Prevention: A key principle of green chemistry is to prevent waste generation rather than treating it after it has been created. This can be achieved through high-yield reactions and by minimizing the use of protecting groups, which add steps and generate waste during their introduction and removal. The "E-factor" (environmental factor), which measures the mass ratio of waste to the desired product, is a useful metric for assessing the greenness of a process. rsc.org A lower E-factor indicates a more sustainable process.
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
|---|---|---|
| Atom Economy | Designing reactions to maximize incorporation of reactant atoms into the product. | Catalytic hydrogenation of a pyridine precursor (100% atom economy). jocpr.comnih.gov |
| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Rhodium or Ruthenium catalysts for hydrogenation are highly efficient and reduce waste. nih.gov |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using water or ethanol as a solvent for cyclization or hydrogenation steps. ajgreenchem.commdpi.com |
| Waste Prevention | Minimizing byproducts and simplifying purification. | One-pot, multi-component reactions reduce intermediate isolation steps and solvent use. researchgate.net |
Scalability Considerations in Laboratory Synthesis
Translating a laboratory-scale synthesis of this compound to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, robust, reproducible, and cost-effective. pmarketresearch.com
Process Safety and Reaction Conditions: Reactions that are manageable on a gram scale can become hazardous on a kilogram scale. For example, highly exothermic reactions, such as certain hydrogenations, require careful thermal management to prevent runaways. The use of high-pressure hydrogen gas necessitates specialized equipment and stringent safety protocols. The flammability and toxicity of reagents and solvents must also be carefully managed.
Purification and Impurity Control: Purification methods that are common in the lab, such as column chromatography, are often not feasible or cost-effective for large-scale production. The ideal scalable process yields a product that can be isolated by crystallization, minimizing the need for chromatography. pmarketresearch.com Controlling impurities is critical in pharmaceutical synthesis. Byproducts that are minor on a lab scale can become significant issues during scale-up, potentially requiring extensive process optimization to minimize their formation. pmarketresearch.com
Reagent Cost and Availability: The cost and availability of starting materials, catalysts, and reagents are paramount for a commercially viable process. Precious metal catalysts (e.g., rhodium, palladium) can be a significant cost driver. Therefore, catalyst loading must be minimized, and efficient catalyst recovery and recycling processes are often necessary.
Mass and Heat Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and inconsistent product quality. pmarketresearch.com The efficiency of mass transfer between phases (e.g., gas-liquid in hydrogenation) can also become a limiting factor on a larger scale. The transition from batch to continuous flow chemistry can sometimes mitigate these issues, offering better control over reaction parameters.
Robustness and Reproducibility: A scalable process must be robust, meaning it consistently produces the product in the desired yield and purity despite small variations in reaction parameters. This requires a thorough understanding of the reaction mechanism and the impact of variables such as temperature, pressure, concentration, and mixing speed. Quality-by-design (QbD) principles are often implemented to build quality and robustness into the manufacturing process. pmarketresearch.com
For a molecule like this compound, the scalability of the steps to construct the C4-quaternary center and the hydrogenation of the heterocyclic ring would be of primary concern. Ensuring stereochemical purity on a large scale would require a highly selective and reproducible catalytic system.
1 Boc 4 4 Methylphenyl 4 Aminomethyl Piperidine As a Versatile Synthetic Intermediate and Building Block
Role in Convergent Synthesis of Complex Molecular Architectures
The structure of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine lends itself well to convergent synthesis strategies. In convergent synthesis, complex molecules are assembled from several individual fragments, which are synthesized separately and then coupled together. This approach is often more efficient than a linear synthesis where a molecule is built step-by-step. The 4-substituted-4-aminopiperidine core is a key structural motif found in a number of bioactive compounds. nih.gov
The presence of two distinct amine functionalities, one protected and one free, allows for selective reaction at either site. For instance, the primary aminomethyl group can be readily acylated or alkylated without affecting the Boc-protected piperidine (B6355638) nitrogen. Subsequently, the Boc group can be removed under acidic conditions to reveal the piperidine nitrogen for further functionalization. This orthogonal reactivity is highly advantageous in the construction of complex molecules, such as in the synthesis of piperazinopiperidine amide analogs, which are potent CCR5 antagonists. nih.gov The 4-aryl substituent also plays a crucial role in the biological activity of many final compounds.
A generalized convergent synthesis approach utilizing a 4-substituted-4-aminopiperidine building block might involve the following steps:
Derivatization of the primary aminomethyl group of the piperidine fragment.
Coupling of this modified fragment with another key intermediate.
Deprotection of the Boc-protected piperidine nitrogen.
Further functionalization at the newly exposed piperidine nitrogen to complete the synthesis of the target molecule.
Derivatization Chemistry of the Aminomethyl Group for Library Synthesis
The primary aminomethyl group in this compound is a key handle for chemical derivatization, making this compound an excellent scaffold for the generation of chemical libraries. Library synthesis is a powerful tool in drug discovery, allowing for the rapid production of a large number of related compounds for biological screening.
The reactivity of the aminomethyl group allows for a wide range of chemical transformations, including:
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form a diverse array of amides.
Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
This versatility allows for the systematic modification of the substituent attached to the aminomethyl group, enabling the exploration of the structure-activity relationship (SAR) of a particular compound class. For example, in the development of new therapeutic agents, a library of compounds can be synthesized where the R group in the table below is varied to include different aromatic, aliphatic, and heterocyclic moieties.
| Reactant | Resulting Functional Group | Potential R Groups |
|---|---|---|
| Carboxylic Acid (R-COOH) | Amide | Alkyl, Aryl, Heteroaryl |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Alkyl, Aryl |
| Aldehyde (R-CHO) | Secondary Amine | Alkyl, Aryl |
| Isocyanate (R-NCO) | Urea | Alkyl, Aryl |
Transformation of the Boc-Protected Amine for Diverse Functionalization
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This deprotection unmasks the secondary amine of the piperidine ring, providing another site for diverse functionalization.
Once the Boc group is removed, the piperidine nitrogen can undergo a variety of chemical transformations, including:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce substituents on the piperidine nitrogen.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Reductive Amination: Further reaction with aldehydes or ketones.
The ability to selectively deprotect and functionalize the piperidine nitrogen at a later stage of a synthetic sequence is a key feature that enhances the utility of this compound as a versatile building block. This allows for the introduction of a wide range of substituents at this position, which can be crucial for modulating the pharmacological properties of the final molecule, such as its potency, selectivity, and pharmacokinetic profile.
Utility in Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Strategies
Fragment-based drug discovery (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. nih.gov The structural characteristics of this compound make it an attractive scaffold for FBDD. Its relatively low molecular weight and three-dimensional character, conferred by the piperidine ring, are desirable features for a fragment. The tolyl group can engage in hydrophobic interactions, while the aminomethyl group can form hydrogen bonds.
This compound can also be utilized in scaffold-hopping strategies. Scaffold hopping is a medicinal chemistry approach used to identify new molecular cores that can serve as replacements for a known scaffold in a biologically active molecule. The goal is often to improve properties such as potency, selectivity, or pharmacokinetic parameters, or to generate novel intellectual property. The 4-aryl-4-aminomethylpiperidine core can be considered a privileged scaffold, meaning it is a structural motif that is found in a number of compounds with activity against different biological targets. By using this core and modifying the peripheral substituents, it is possible to "hop" to new chemical space while retaining the key interactions required for biological activity.
| Structural Feature | Potential Role in Molecular Recognition | Relevance to Drug Design |
|---|---|---|
| Piperidine Ring | Provides a 3D scaffold | Improved binding affinity and selectivity |
| 4-Methylphenyl Group | Hydrophobic interactions, π-stacking | Can be modified to explore hydrophobic pockets |
| Aminomethyl Group | Hydrogen bonding (donor) | Key interaction with polar residues in a binding site |
| Boc-Protected Amine | Allows for late-stage functionalization | Enables synthesis of diverse analogs |
Application as a Core Scaffold for the Generation of Molecular Probes
Molecular probes are essential tools in chemical biology for studying the function and localization of biological targets. Fluorescently labeled ligands are a type of molecular probe that allows for the visualization of receptors and other biomolecules. The 4,4-disubstituted piperidine scaffold is a viable core for the development of such probes.
For example, fluorescent probes for the sigma (σ) receptors have been developed based on a spiro-piperidine scaffold. acs.org This demonstrates that the piperidine core can be functionalized with fluorophores without abolishing its ability to bind to its biological target. In a similar fashion, this compound could serve as a core for the development of molecular probes. The aminomethyl group provides a convenient attachment point for a variety of reporter tags, including:
Fluorophores: Such as fluorescein, rhodamine, or BODIPY dyes.
Biotin: For use in affinity-based purification and detection methods.
Photoaffinity labels: For covalently labeling the target protein upon photoactivation.
The synthesis of such probes would involve the coupling of the desired reporter tag to the aminomethyl group, followed by any necessary deprotection and further modification steps. The resulting probes could then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.
Integration into Chemosensory and Recognition Systems
Chemosensors are molecules designed to detect and signal the presence of specific analytes. They typically consist of a receptor unit that binds to the analyte and a signaling unit that produces a measurable response, such as a change in fluorescence or color. The structural features of this compound make it a potential component for the construction of chemosensors.
The aminomethyl group can serve as a binding site for metal ions or other small molecules. The tolyl group can also participate in binding through non-covalent interactions. These binding events can induce a conformational change in the molecule, which can in turn affect the properties of a linked signaling unit. For example, a fluorophore could be attached to the piperidine scaffold in such a way that its fluorescence is quenched or enhanced upon analyte binding.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Boc 4 4 Methylphenyl 4 Aminomethyl Piperidine
High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel chemical entities, providing an exact mass measurement of a molecule with high accuracy and precision. For 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine (Molecular Formula: C₁₈H₂₈N₂O₂), HRMS is crucial for confirming its elemental composition.
Typically employing soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can detect the protonated molecule [M+H]⁺ with a mass accuracy of less than 5 ppm. This capability allows for the unequivocal confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
In the context of its synthesis, HRMS serves as a powerful tool for reaction monitoring. By analyzing aliquots from the reaction mixture, one can track the consumption of starting materials and the formation of the desired product in real-time. Furthermore, the high sensitivity and mass accuracy of HRMS can facilitate the identification of reaction byproducts and intermediates, even at trace levels. This information is invaluable for mechanistic elucidation, helping chemists understand the reaction pathway and optimize conditions to improve yield and purity.
Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion can reveal characteristic fragmentation patterns, providing further structural confirmation. Key predicted fragmentation pathways for this molecule include the loss of the tert-butyl group, the entire Boc protecting group, or cleavage of the aminomethyl side chain.
| Ion Species | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | 305.2224 | Protonated parent molecule |
| [M - C₄H₈ + H]⁺ | 249.1598 | Loss of isobutylene (B52900) from the Boc group |
| [M - C₅H₉O₂ + H]⁺ | 204.1750 | Loss of the entire Boc group |
| [M - CH₃N + H]⁺ | 274.1962 | Loss of the aminomethyl group (CH₂NH₂) |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion from the tolyl group |
This table contains predicted data based on the chemical structure.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, multi-dimensional NMR techniques are essential.
One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei. However, unambiguous assignment requires two-dimensional (2D) correlation experiments.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For the target molecule, COSY would show correlations between the geminal and vicinal protons of the piperidine (B6355638) ring, specifically between the protons at C2/C6 and C3/C5.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. HSQC is invaluable for assigning the carbon signals of the piperidine ring, the aminomethyl group, the tolyl moiety, and the Boc group based on their attached proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular puzzle. Key expected HMBC correlations include:
Protons of the Boc tert-butyl group to the carbamate (B1207046) carbonyl carbon.
Piperidine protons at C2/C6 to the carbamate carbonyl carbon.
Protons of the tolyl methyl group to the aromatic quaternary carbon (C1') and the ortho carbons (C2'/C6').
Aminomethyl protons to the quaternary piperidine carbon (C4).
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For instance, NOESY could reveal through-space correlations between the protons of the tolyl group and specific protons on the piperidine ring, helping to define the orientation of the aromatic ring relative to the piperidine chair.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 | Boc C=O, Boc C(CH₃)₃ |
| Boc C(CH₃)₃ | - | ~79.5 | - |
| Boc C=O | - | ~155.0 | - |
| Piperidine C2/C6 | ~3.9 (br, 2H), ~2.8 (br, 2H) | ~42.0 | Boc C=O, C3/C5, C4 |
| Piperidine C3/C5 | ~1.7 (m, 4H) | ~33.0 | C2/C6, C4 |
| Piperidine C4 | - | ~40.0 | - |
| Aminomethyl CH₂ | ~2.6 (s, 2H) | ~50.0 | C4, C1' (Tolyl) |
| Tolyl CH₃ | ~2.3 (s, 3H) | ~21.0 | C4' (Tolyl), C3'/C5' (Tolyl) |
| Tolyl C2'/C6' | ~7.2 (d, 2H) | ~129.0 | C4, C4' (Tolyl), Tolyl CH₃ |
| Tolyl C3'/C5' | ~7.1 (d, 2H) | ~128.0 | C1' (Tolyl), Tolyl CH₃ |
| Tolyl C1' | - | ~145.0 | - |
| Tolyl C4' | - | ~137.0 | - |
This table contains predicted data based on typical chemical shifts for similar structural motifs.
Substituted piperidines, particularly those with bulky N-substituents like a Boc group, can exhibit dynamic conformational behavior in solution. Two primary processes are relevant for this molecule:
Piperidine Ring Inversion: The piperidine ring typically adopts a chair conformation. At room temperature, the chair-to-chair interconversion is usually rapid on the NMR timescale. However, the presence of two bulky substituents at the C4 position may raise the energy barrier for this process.
N-Boc Bond Rotation: Rotation around the carbamate C-N bond is known to be restricted due to its partial double-bond character. This can lead to the presence of two distinct rotamers, which may be observable as separate sets of signals in the NMR spectrum at low temperatures.
Variable-temperature (VT) NMR studies are employed to investigate these phenomena. By lowering the temperature, the rate of conformational exchange can be slowed. If the exchange is slow enough on the NMR timescale, signals for protons and carbons that exchange between magnetically inequivalent sites will broaden, decoalesce, and then sharpen into two distinct sets of resonances. From the coalescence temperature and the frequency separation of the signals, the free energy of activation (ΔG‡) for the dynamic process can be calculated. Studies on similar N-Boc piperidines have shown that the barrier to Boc-group rotation can be significant. acs.orgwhiterose.ac.uk
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, strong and characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would appear in the 3300-3400 cm⁻¹ region. The C=O stretching of the Boc carbamate group is expected to be a very strong band around 1680-1700 cm⁻¹. Aliphatic C-H stretches from the piperidine and Boc groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches from the tolyl group would appear just above 3000 cm⁻¹.
Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode of the para-substituted tolyl ring, would give a strong signal. The C-C bonds of the piperidine and aromatic rings would also be Raman active.
These techniques are also sensitive to intermolecular interactions. For example, hydrogen bonding involving the N-H groups of the primary amine would cause a broadening and a shift to lower frequency of the N-H stretching band in the FT-IR spectrum.
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3400 (medium) | Weak |
| Aromatic C-H Stretch | p-Tolyl | 3020-3080 (weak) | Strong |
| Aliphatic C-H Stretch | Piperidine, Boc, CH₃ | 2850-2980 (strong) | Strong |
| C=O Stretch | Boc Carbamate | 1680-1700 (very strong) | Medium |
| Aromatic C=C Stretch | p-Tolyl | 1610, 1500 (medium) | Strong |
| N-H Bend | Primary Amine | 1590-1650 (medium) | Weak |
| C-N Stretch | Amine, Carbamate | 1220-1280 (strong) | Medium |
| C-O Stretch | Carbamate | 1160-1180 (strong) | Weak |
This table contains predicted data based on characteristic group frequencies.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive proof of the molecule's constitution and conformation.
For this compound, an X-ray crystal structure would reveal:
Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.
Precise Bond Lengths and Angles: Providing accurate geometric parameters for the entire molecule.
Solid-State Conformation: Determining the exact conformation of the piperidine ring, which is expected to be a distorted chair due to the bulky 4,4-disubstitution. It would also define the rotational position of the Boc group and the orientation of the tolyl ring.
Intermolecular Interactions: The crystal packing would be dictated by intermolecular forces. Hydrogen bonds between the primary amine (donor) of one molecule and the carbamate oxygen (acceptor) of a neighboring molecule would be expected to be a dominant feature, likely forming chains or dimeric motifs that organize the molecules in the crystal lattice.
| Structural Parameter | Predicted Value | Significance |
| Piperidine Ring Conformation | Distorted Chair | Confirms lowest energy solid-state conformation |
| C(carbamate)-N(piperidine) Bond Length | ~1.35 Å | Indicates partial double bond character |
| N-H···O Hydrogen Bond Distance | ~2.0 - 2.2 Å | Defines intermolecular packing and crystal lattice |
| Torsion Angle (C3-C4-C1'-C2') | Varies | Defines orientation of the tolyl ring |
This table contains predicted data based on typical values from crystallographic databases for similar fragments.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light and are exclusively used for the analysis of chiral molecules.
The structure of this compound, as named, is achiral. It possesses a plane of symmetry that bisects the aminomethyl and tolyl groups as well as the C2-N-C6 portion of the piperidine ring. Therefore, a sample of this compound would not exhibit any CD or VCD signal.
However, if a chiral center were introduced into the molecule (for example, by substitution on the piperidine ring at positions 2, 3, 5, or 6), or if the compound were resolved into atropisomers due to severely restricted rotation of the tolyl group (which is unlikely in this case), then chiroptical methods would become essential. For such a hypothetical chiral analogue, the absolute configuration of a single enantiomer could be determined by comparing its experimental CD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations. A match between the signs and relative intensities of the experimental and calculated Cotton effects would allow for the confident assignment of the R or S configuration.
Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both purity determination and the separation of stereoisomers.
The chemical purity of this compound is routinely assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase and a polar mobile phase. For N-Boc protected piperidine derivatives, C18 columns are commonly employed.
Detailed research findings have demonstrated the successful application of specific RP-HPLC methods for the purity analysis of structurally related piperidine compounds. These methods can be adapted and optimized for the target analyte. A typical method involves a gradient elution to ensure the separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is often beneficial for obtaining sharp and symmetrical peaks for basic compounds like piperidines by minimizing tailing.
Table 1: Illustrative RP-HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method, or a variation thereof, allows for the quantification of the purity of this compound, with typical purity levels for research-grade material being ≥98%.
Since this compound possesses a chiral center at the C4 position of the piperidine ring, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used method for this purpose.
The direct separation of the enantiomers of this compound can be challenging. A common strategy to enhance the resolution and detectability of chiral amines is pre-column derivatization with a suitable chiral or achiral reagent. Derivatization with a chromophoric or fluorophoric agent can significantly improve detection sensitivity. For the separation of the resulting diastereomers (if a chiral derivatizing agent is used) or enantiomers of the derivatized analyte, polysaccharide-based chiral stationary phases (CSPs) are often the columns of choice. These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, provide a chiral environment that allows for differential interaction with the enantiomers.
A plausible approach for the enantiomeric excess determination of this compound involves the derivatization of the primary amino group with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). This reaction introduces a fluorescent tag, enabling highly sensitive detection. The resulting NBD-derivatives can then be separated on a polysaccharide-based chiral column.
Table 2: Proposed Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
|---|---|
| Derivatization Reagent | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (B46881) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Injection Volume | 5 µL |
The use of a basic additive like diethylamine in the mobile phase is often crucial to prevent peak tailing and improve the resolution of basic analytes on polysaccharide-based CSPs. The development and validation of such a chiral HPLC method would allow for the accurate determination of the enantiomeric purity of this compound.
Strategic Design Principles and Structure Activity Relationship Sar Insights from the Piperidine Scaffold
General Principles of Piperidine (B6355638) Ring Substituent Effects on Molecular Recognition
The piperidine ring, a saturated heterocycle, is a privileged scaffold in drug design, appearing in numerous pharmaceuticals across various therapeutic areas. nih.gov The conformational flexibility of the piperidine ring, which primarily exists in a chair conformation, allows its substituents to be precisely oriented in three-dimensional space to interact with biological targets. The substitution pattern on the piperidine ring is critical in defining a molecule's biological activity and pharmacokinetic profile.
Substituents on the piperidine ring can influence molecular recognition through several mechanisms:
Stereoelectronic Effects: The axial or equatorial orientation of substituents can significantly impact binding affinity. Axial substituents may introduce steric hindrance, while equatorial substituents are generally more stable. However, specific interactions with a target protein may favor the higher energy axial conformation.
Physicochemical Properties: The addition of functional groups to the piperidine ring can modulate key properties such as lipophilicity (LogP), polar surface area (PSA), and basicity (pKa). These parameters are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.
Vectorial Presentation of Functional Groups: The rigid, yet conformationally adaptable, piperidine core acts as a scaffold to position key interacting groups in a specific spatial arrangement, which is essential for effective binding to a biological target.
The 4,4-disubstituted piperidine motif, as seen in the subject compound, is of particular interest as it introduces a quaternary center, which can have profound effects on the molecule's properties and biological activity. This substitution pattern can lock the conformation of the aryl group and provide a defined vector for the aminomethyl group.
Influence of the N-Boc Protecting Group on Conformational Preferences and Reactivity
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. nsf.govresearchgate.net In the context of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine, the N-Boc group has several significant influences:
Reactivity: The primary function of the Boc group is to decrease the nucleophilicity and basicity of the piperidine nitrogen. By converting the secondary amine to a carbamate (B1207046), its ability to participate in reactions such as alkylation, acylation, and protonation is significantly reduced. This allows for selective modification of other functional groups within the molecule, such as the primary amine of the aminomethyl substituent. youtube.com
Solubility: The presence of the lipophilic tert-butyl group in the Boc moiety can increase the solubility of the compound in organic solvents, which can be advantageous during synthesis and purification.
The table below summarizes the key characteristics of the N-Boc protecting group.
| Property | Description | Reference |
| Nature | tert-butoxycarbonyl, a carbamate protecting group. | nsf.gov |
| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation. | nsf.gov |
| Cleavage | Readily removed under acidic conditions (e.g., trifluoroacetic acid). | researchgate.net |
| Steric Effect | The bulky tert-butyl group influences conformational preferences. | researchgate.net |
| Electronic Effect | Reduces the nucleophilicity and basicity of the protected amine. | youtube.com |
Steric and Electronic Contributions of the 4-(4-methylphenyl) Moiety to Molecular Interactions
The 4-(4-methylphenyl), or tolyl, group at the C4 position of the piperidine ring is a key structural feature that significantly influences the molecule's potential interactions with biological targets.
Steric Contributions:
The tolyl group is a bulky, hydrophobic moiety. Its presence at the quaternary C4 carbon introduces significant steric bulk, which can serve several purposes in drug design:
Conformational Restriction: The steric hindrance of the tolyl group can restrict the conformational freedom of the piperidine ring and adjacent functional groups, potentially pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.
Selectivity: The specific size and shape of the tolyl group can be a determinant of selectivity for a particular biological target over others.
Electronic Contributions:
The electronic nature of the tolyl group also plays a crucial role:
Aromatic Interactions: The phenyl ring can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site, and cation-π interactions with positively charged residues (e.g., lysine, arginine).
Methyl Group Effects: The methyl group at the para-position of the phenyl ring is an electron-donating group through hyperconjugation. This can subtly influence the electron density of the aromatic ring, potentially modulating the strength of π-π stacking and cation-π interactions. The methyl group itself can also engage in hydrophobic interactions within a specific sub-pocket of a binding site, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry, which can unexpectedly enhance binding affinity. nih.gov
Role of the 4-(aminomethyl) Substituent in Hydrogen Bonding and Derivatization Potential
The 4-(aminomethyl) group is a crucial functional moiety that imparts significant potential for molecular interactions and further chemical modification.
Hydrogen Bonding:
The primary amine of the aminomethyl group is a versatile hydrogen bond donor and can also act as a hydrogen bond acceptor. rowan.edu At physiological pH, this amine is likely to be protonated, forming a primary ammonium (B1175870) cation (-CH₂NH₃⁺). This positively charged group can:
Form strong hydrogen bonds with hydrogen bond acceptors on a biological target, such as the carbonyl oxygen of a peptide backbone or the side chains of aspartate, glutamate, or asparagine.
Engage in ionic interactions (salt bridges) with negatively charged residues like aspartate and glutamate.
These interactions are often key drivers of binding affinity and selectivity. The flexible methylene (B1212753) linker allows the amine to orient itself optimally to form these crucial interactions within a binding pocket.
Derivatization Potential:
The primary amine is a reactive handle for a wide range of chemical transformations, making it an excellent point for derivatization in lead optimization. nih.gov This allows for the systematic exploration of the structure-activity relationship by introducing various substituents. Common derivatization strategies include:
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This can introduce a variety of substituents to probe different regions of a binding pocket.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This can alter the basicity and steric profile of the substituent.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
This derivatization potential allows for the fine-tuning of the molecule's properties to improve potency, selectivity, and pharmacokinetic parameters.
Conceptual Lead Optimization Strategies Derived from the Scaffold Architecture
The this compound scaffold presents several avenues for lead optimization in a drug discovery program. researchwithrowan.com The goal of lead optimization is to modify the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. drughunter.com
Strategies focusing on the 4-(4-methylphenyl) Moiety:
Aryl Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy, trifluoromethyl) at different positions of the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability. This can enhance binding affinity by exploiting specific interactions within the binding pocket and can also block sites of potential metabolism.
Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene, indole) can explore different spatial and electronic requirements of the binding site and improve properties like solubility.
Strategies focusing on the 4-(aminomethyl) Moiety:
Amine Derivatization: As discussed previously, the primary amine can be readily derivatized to introduce a wide array of functional groups. This allows for the exploration of interactions in different parts of the binding pocket and can be used to modulate polarity and basicity.
Homologation: The length of the alkyl chain connecting the amine to the piperidine ring can be varied (e.g., aminoethyl, aminopropyl) to optimize the positioning of the amino group for key interactions.
Strategies focusing on the Piperidine Ring:
The following table outlines potential lead optimization strategies for the scaffold.
| Scaffold Position | Modification Strategy | Desired Outcome |
| 4-(4-methylphenyl) | Aryl ring substitution | Improved potency, selectivity, metabolic stability |
| Phenyl ring replacement | Enhanced binding, improved physicochemical properties | |
| 4-(aminomethyl) | Amine derivatization (acylation, alkylation) | Explore new binding interactions, modulate polarity |
| Chain homologation | Optimize positioning of the key interacting group | |
| N-Boc | Deprotection and N-alkylation/acylation | Improve solubility, target specific interactions |
Bioisosteric Replacements and Their Theoretical Implications for the this compound Scaffold
Bioisosteres for the 4-methylphenyl Group:
The tolyl group can be replaced by a variety of bioisosteres to modulate the compound's properties:
Cycloalkyl Groups: Replacing the aromatic ring with a cycloalkyl group, such as cyclohexyl, would remove the potential for aromatic interactions but would increase the sp³ character of the molecule, which can improve solubility and metabolic stability.
Fluorine Substitution: Replacing the methyl group with a fluorine atom would have a minimal steric impact but would significantly alter the electronic properties of the phenyl ring, making it electron-withdrawing. Replacing a hydrogen on the methyl group with fluorine to give a -CH₂F or -CF₃ group could also be explored to block metabolism at that site. nih.gov
Bioisosteres for the Aminomethyl Group:
The aminomethyl group is critical for polar interactions. Potential bioisosteric replacements could include:
Hydroxymethyl or Methoxymethyl Group: Replacing the amine with a hydroxyl or ether group would substitute the hydrogen bond donor/acceptor properties and remove the basicity, which could be useful if the positive charge is detrimental to activity or cell permeability.
Amide or Reverse Amide: Incorporating the nitrogen into an amide could introduce additional hydrogen bonding opportunities and alter the conformational preferences of the side chain.
The theoretical implications of these replacements are summarized in the table below.
| Original Group | Bioisosteric Replacement | Theoretical Implication |
| 4-methylphenyl | Pyridyl | Introduce hydrogen bond acceptor capability, alter electronics, potentially improve solubility. |
| Thienyl | Similar size to phenyl but with different electronic properties and metabolic profile. | |
| Cyclohexyl | Increase sp³ character, improve solubility and metabolic stability, remove aromatic interactions. | |
| aminomethyl | hydroxymethyl | Remove basicity, retain hydrogen bonding capability. |
| amidomethyl | Introduce additional H-bond donor/acceptor sites, reduce basicity. |
Pharmacophore Modeling Based on the Unique Structural Features of the Compound
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound, a hypothetical pharmacophore model can be constructed.
The key pharmacophoric features of this scaffold would likely include:
A Hydrophobic/Aromatic Feature: Represented by the 4-(4-methylphenyl) group. This feature would be crucial for occupying a hydrophobic pocket and engaging in aromatic interactions.
A Hydrogen Bond Donor/Positive Ionizable Feature: Represented by the primary amine of the aminomethyl group. This is a key feature for forming directed hydrogen bonds or ionic interactions with the target.
A hypothetical pharmacophore model is presented below:
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Aromatic/Hydrophobic Center | 4-(4-methylphenyl) group |
| Hydrogen Bond Donor / Positive Ionizable | 4-(aminomethyl) group |
| Hydrophobic Region | Piperidine ring and N-Boc group |
This pharmacophore model can serve as a template for virtual screening of compound libraries to identify new molecules with a similar spatial arrangement of key features, potentially leading to the discovery of novel hits with similar or improved biological activity. For instance, such a pharmacophore could be relevant for targets like G-protein coupled receptors (GPCRs) or transporters where a combination of a hydrophobic region and a cationic amine is often a requirement for binding.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel and Efficient Synthetic Routes for the Compound
The development of novel and efficient synthetic routes to access 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine is a primary area of future research. Current synthetic strategies for 4,4-disubstituted piperidines often involve multi-step sequences. A key challenge lies in the construction of the quaternary carbon center at the 4-position of the piperidine (B6355638) ring.
One potential approach could be adapted from a patented process for the synthesis of 4-aryl-4-acyl piperidines, which utilizes an indium-mediated reaction. google.com This could be envisioned as a multi-step process starting from a suitable pyridine (B92270) precursor. The introduction of the 4-methylphenyl group could be achieved via a Grignard reaction or a Suzuki coupling on a 4-pyridone derivative. Subsequent functional group manipulations would be necessary to introduce the aminomethyl group.
A plausible, albeit challenging, synthetic sequence could involve the following key transformations:
| Step | Transformation | Potential Reagents and Conditions |
| 1 | Synthesis of a 4-(4-methylphenyl)pyridine derivative | 4-Halopyridine, (4-methylphenyl)boronic acid, Pd catalyst (Suzuki coupling) |
| 2 | Reduction of the pyridine ring | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 3 | Introduction of a cyano group at the 4-position | Strecker reaction or nucleophilic substitution |
| 4 | Reduction of the cyano group to an aminomethyl group | Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation |
| 5 | Boc-protection of the piperidine nitrogen | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |
Further research into one-pot or domino reaction sequences could significantly enhance the efficiency and atom economy of the synthesis of this complex molecule.
Development of Stereoselective Synthetic Methodologies for Enantiomeric Purity
Given the presence of a quaternary stereocenter, the development of stereoselective synthetic methodologies to obtain enantiomerically pure forms of this compound is of paramount importance. The biological activity of chiral molecules is often dependent on their stereochemistry.
Recent advances in the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via palladium-catalyzed decarboxylative allylic alkylation could offer a promising avenue. rsc.orgnih.govresearchgate.net Although this method has been primarily applied to piperazinones, its adaptation to piperidines could provide a route to chiral 4,4-disubstituted piperidine scaffolds. Another approach could involve the use of chiral auxiliaries or asymmetric catalysis in one of the key bond-forming steps of the synthesis.
Integration into Advanced Organic Materials and Polymer Science
The bifunctional nature of this compound, possessing a protected secondary amine within the ring and a primary aminomethyl group, makes it a viable candidate as a monomer or a structural linker in the synthesis of advanced organic materials and polymers. Upon deprotection of the Boc group, the resulting secondary amine, along with the primary amine, could participate in polymerization reactions to form polyamides, polyimides, or polyureas. The rigid piperidine core and the appended aryl group could impart unique thermal and mechanical properties to the resulting polymers.
Utilization in Advanced Catalytic Systems as a Ligand or Organocatalyst Precursor
The piperidine nitrogen and the primary aminomethyl group in this compound offer potential coordination sites for metal ions. This suggests that the compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Modification of the aminomethyl group could lead to bidentate or tridentate ligands that could be used in a variety of metal-catalyzed transformations. Furthermore, the chiral diamine backbone, after deprotection and further functionalization, could be explored as an organocatalyst for various organic reactions.
Further Computational Investigations into Its Reactivity and Molecular Interactions
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences, electronic properties, and reactivity of this compound. Such studies can help in predicting its behavior in chemical reactions and its potential interactions with biological targets or catalytic species. nih.gov Molecular docking studies could be employed to explore its potential as a scaffold in drug discovery, for instance, by investigating its binding to specific enzyme active sites.
Application in New Chemical Probe Development
With appropriate modifications, this compound could be developed into a chemical probe for studying biological processes. For example, the introduction of a fluorescent tag or a photoaffinity label onto the molecule could allow for the visualization and identification of its cellular targets. The aminomethyl group provides a convenient handle for the attachment of such reporter groups.
Contribution to the Understanding of Structure-Reactivity Relationships in Complex Heterocycles
Systematic studies on the synthesis and reactivity of this compound and its analogues can contribute significantly to the fundamental understanding of structure-reactivity relationships in 4,4-disubstituted piperidines. nih.govacs.org By varying the substituents at the 4-position and on the nitrogen atom, a library of compounds could be generated. The investigation of their chemical properties and biological activities would provide valuable data for the rational design of new functional molecules with tailored properties.
Summary of Potential Applications and Research Directions
| Research Area | Potential Application/Focus |
| Advanced Materials | Monomer for high-performance polymers (polyamides, polyimides). |
| Catalysis | Precursor for chiral ligands in asymmetric metal catalysis; organocatalyst development. |
| Computational Chemistry | Conformational analysis, reactivity prediction, virtual screening for biological targets. |
| Chemical Biology | Scaffold for the development of chemical probes (e.g., fluorescently labeled). |
| Medicinal Chemistry | Understanding structure-activity relationships for the design of novel therapeutic agents. |
Q & A
Q. What are the key synthetic routes for preparing 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization of the 4-position. A common approach uses 4-(aminomethyl)piperidine as a starting material, reacting it with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to introduce the Boc group . Subsequent coupling with 4-methylphenyl derivatives (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic substitution) introduces the aryl group. Optimization includes:
- Temperature control : Boc protection is exothermic; maintaining 0–5°C minimizes side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl introduction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity .
Q. How should researchers characterize this compound spectroscopically, and what are critical benchmarks for validation?
Key characterization methods include:
- ¹H/¹³C NMR :
- IR spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and NH stretches at ~3300–3500 cm⁻¹ .
- Mass spectrometry : The molecular ion peak should align with the calculated molecular weight (214.30 g/mol) .
Discrepancies in NH signal integration or unexpected splitting may indicate incomplete Boc protection or steric hindrance .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store at 2–8°C under inert gas (N₂/Ar) in sealed vials to prevent Boc group hydrolysis .
- Solubility : Soluble in DCM, THF, and DMF; avoid aqueous buffers (pH >7) to prevent deprotection .
- Decomposition indicators : Cloudiness or gas evolution (CO₂) suggests Boc cleavage; verify purity via TLC before use .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in experimental data for this compound’s reactivity?
Conflicts in reaction outcomes (e.g., unexpected regioselectivity) can be addressed via:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict preferred reaction pathways. For example, steric effects from the 4-methylphenyl group may direct nucleophilic attack to specific positions .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity discrepancies. A 2021 study used docking to explain how substituent positioning affects binding to GABA receptors .
- Benchmarking : Compare computed NMR/IR spectra with experimental data to validate models .
Q. What strategies mitigate competing side reactions during functionalization of the aminomethyl group?
The aminomethyl group is prone to over-alkylation or oxidation. Solutions include:
- Protection-deprotection : Temporarily protect the amine with a Cbz group (e.g., using benzyl chloroformate) before further modifications .
- Catalytic control : Use mild oxidizing agents (e.g., TEMPO/NaClO) for selective oxidation to aldehydes without over-oxidation to carboxylic acids .
- Steric hindrance : Bulky reagents (e.g., trityl chloride) can block undesired reaction sites .
Q. How can researchers design assays to evaluate this compound’s biological activity while accounting for Boc group lability?
- In vitro assays : Replace the Boc group with stable alternatives (e.g., acetyl) for prolonged studies. For Boc-retained assays:
- Cell-based studies : Pre-incubate the compound with esterase inhibitors (e.g., PMSF) to reduce enzymatic cleavage .
- Control experiments : Compare activity profiles of Boc-protected and deprotected analogs to isolate Boc-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
